molecular formula C22H18N2O2S2 B2436794 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide CAS No. 478049-98-8

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide

Cat. No.: B2436794
CAS No.: 478049-98-8
M. Wt: 406.52
InChI Key: JAXDBKFDXOTEFZ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group via an ethenyl bridge, and further substituted with a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents would be carefully controlled to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced ethenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide is unique due to its combination of a benzothiazole core, an ethenyl bridge, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-15,24H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXDBKFDXOTEFZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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